molecular formula C12H12N2O2S B12875610 5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 61643-42-3

5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B12875610
CAS No.: 61643-42-3
M. Wt: 248.30 g/mol
InChI Key: NZFZVVYIOBIHLN-UHFFFAOYSA-N
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Description

5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.

    Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, borane, tetrahydrofuran as a solvent.

    Substitution: Halogenated precursors, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent, particularly in melanoma research. Its derivatives have shown promising activity against various cancer cell lines.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the carboxamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-phenylisoxazole-4-carboxamide
  • 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
  • 2-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles

Uniqueness

5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and development .

Properties

CAS No.

61643-42-3

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

5-methyl-N-(3-methylsulfanylphenyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H12N2O2S/c1-8-11(7-13-16-8)12(15)14-9-4-3-5-10(6-9)17-2/h3-7H,1-2H3,(H,14,15)

InChI Key

NZFZVVYIOBIHLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)SC

Origin of Product

United States

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